Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine
Comprehensive Technical Guide: Physical, Chemical, and Mechanistic Properties of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (CAS: 1247789-01-0)
Chemical Identity & Structural Significance
In modern medicinal chemistry and agrochemical development, bifunctional scaffolds are critical for the rapid diversification of structure-activity relationships (SAR). 2-Chloro-4-[(methylsulfanyl)methyl]pyridine is a highly versatile, orthogonally reactive building block.
Structurally, it features an electron-deficient pyridine core substituted with a chlorine atom at the C-2 position and a flexible thioether moiety at the C-4 position. The 2-chloro group serves as a programmable electrophilic handle for cross-coupling or nucleophilic aromatic substitution (SNAr). Conversely, the 4-[(methylsulfanyl)methyl] group provides a lipophilic appendage where the sulfur atom can be chemoselectively oxidized to a sulfoxide or sulfone, allowing researchers to precisely tune the molecule's Topological Polar Surface Area (TPSA) and hydrogen-bond acceptor capacity without altering the underlying carbon framework .
Table 1: Primary Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-chloro-4-(methylsulfanylmethyl)pyridine |
| CAS Number | 1247789-01-0 |
| PubChem CID | 62046494 |
| Molecular Formula | C₇H₈ClNS |
| SMILES | CSCC1=CC(=NC=C1)Cl |
| InChIKey | HVUMBZCXOMLMQH-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
Understanding the physicochemical properties of this compound is essential for predicting its behavior in both synthetic workflows and biological systems. The absence of hydrogen-bond donors and low molecular weight contribute to its liquid state at room temperature.
Table 2: Quantitative Physical and Computed Properties
| Property | Value | Causality / Significance |
| Molecular Weight | 173.66 g/mol | Ideal low-molecular-weight fragment for lead generation . |
| Appearance | Liquid | Lack of strong intermolecular H-bonding prevents solid crystal lattice formation at standard temperature and pressure . |
| Storage Temp. | 4 °C | The thioether and benzylic positions are susceptible to slow auto-oxidation; refrigeration mitigates thermal degradation . |
| H-Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| H-Bond Acceptors | 2 (N, S) | Pyridine nitrogen and thioether sulfur provide weak-to-moderate coordination points for target binding . |
| Rotatable Bonds | 2 | The -CH₂-S-CH₃ group retains conformational flexibility, allowing adaptive binding in protein pockets. |
Mechanistic Reactivity Profiles
The utility of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine lies in its orthogonal reactivity. The two functional groups can be manipulated independently without cross-interference, provided the correct reagents and conditions are selected.
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C-2 Electrophilicity (SNAr & Cross-Coupling): The electronegative pyridine nitrogen withdraws electron density from the ring via induction and resonance, severely depleting the 2- and 4-positions. The chlorine atom at C-2 acts as an excellent leaving group. Because the C-4 substituent is insulated by a methylene (-CH₂-) spacer, the sulfur's lone pairs cannot donate into the pyridine ring. Thus, the ring remains highly activated toward nucleophiles (amines, alkoxides) and palladium-catalyzed couplings (Suzuki, Buchwald-Hartwig).
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Thioether Oxidation: The sulfur atom possesses accessible d-orbitals and lone pairs, making it highly susceptible to electrophilic oxidation. Using precise stoichiometric control of peracids (like mCPBA), the sulfide can be stepped up to a sulfoxide (1.0 eq) or a sulfone (2.0 eq).
Divergent synthetic pathways of 2-Chloro-4-[(methylsulfanyl)methyl]pyridine.
Validated Experimental Workflows
To ensure high scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol A: Chemoselective Oxidation to Sulfone
This protocol selectively oxidizes the thioether without causing N-oxidation of the pyridine core.
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Initialization: Charge a dry round-bottom flask with 2-Chloro-4-[(methylsulfanyl)methyl]pyridine (1.0 eq) and anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.
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Thermal Control: Cool the solution to 0 °C using an ice-water bath. Causality: Pyridine N-oxidation is a competing side reaction. Lowering the thermal energy of the system selectively favors the kinetically faster thioether oxidation.
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Reagent Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 77% w/w, 2.1 eq) portion-wise over 15 minutes. Causality: Portion-wise addition prevents a rapid exothermic spike, maintaining the kinetic control established in Step 2.
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Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours.
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Quench & Workup: Quench with saturated aqueous Na₂S₂O₃. Causality: The thiosulfate reduces any unreacted explosive peracid. Wash the organic layer with saturated aqueous NaHCO₃ (3x). Causality: The weak base deprotonates the byproduct m-chlorobenzoic acid (mCBA), partitioning it safely into the aqueous waste.
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfone.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
This workflow details the displacement of the 2-chloro group using a primary aliphatic amine.
Step-by-step workflow for the Nucleophilic Aromatic Substitution (SNAr) protocol.
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Reaction Setup: In a microwave-safe vial, dissolve the starting material (1.0 eq) and the desired primary amine (1.5 eq) in N-Methyl-2-pyrrolidone (NMP, 0.5 M).
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Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Causality: As the SNAr proceeds, HCl is generated. DIPEA acts as a non-nucleophilic proton sponge, preventing the amine nucleophile from being protonated into an unreactive ammonium salt.
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Thermal Activation: Seal the vial and heat at 120 °C for 12 hours (or 150 °C for 30 mins via microwave). Causality: Despite ring activation, breaking the aromaticity to form the intermediate Meisenheimer complex requires significant thermal energy.
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Purification: Dilute with Ethyl Acetate and wash with 5% aqueous LiCl (3x). Causality: LiCl drastically increases the ionic strength of the aqueous phase, forcing the highly polar NMP solvent out of the organic layer and into the aqueous waste. Dry, concentrate, and purify via silica gel chromatography.
Safety, Handling, & Toxicology
Adherence to Global Harmonized System (GHS) protocols is mandatory when handling this compound.
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Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or inhaled (H302, H312, H332). Mechanistic Toxicology: The electrophilic 2-chloro-pyridine moiety can act as a hapten, reacting with nucleophilic residues (e.g., cysteine thiols, lysine amines) on biological proteins. This covalent modification can trigger acute cellular toxicity and inflammatory immune responses .
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Irritation (Skin Cat 2, Eye Cat 2A): Causes skin and serious eye irritation (H315, H319). The lipophilicity provided by the thioether group enhances dermal penetration, exacerbating localized irritation.
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Handling: Always handle within a certified chemical fume hood using nitrile gloves and safety goggles. Store strictly at 4 °C in a tightly sealed, light-resistant container under an inert atmosphere (Argon/Nitrogen) to prevent ambient auto-oxidation.
